molecular formula C29H39N3O8S B13435694 N-Acetyl Darunavir

N-Acetyl Darunavir

Cat. No.: B13435694
M. Wt: 589.7 g/mol
InChI Key: TZLDMWOGBDDVMA-AJIIGFCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl Darunavir is a derivative of Darunavir, a potent second-generation HIV-1 protease inhibitor. Darunavir itself is a key component in antiretroviral therapy (ART) and is clinically used to treat human immunodeficiency virus (HIV) infection . Its mechanism of action involves inhibiting the HIV-1 protease enzyme, which is essential for viral replication. By binding to the enzyme's active site, Darunavir prevents the cleavage of viral Gag-Pol polyproteins, leading to the production of immature and non-infectious viral particles . A significant feature of Darunavir is its high genetic barrier to resistance and its efficacy against a wide range of HIV-1 strains that are resistant to other protease inhibitors . Research into Darunavir and its derivatives, such as this compound, is focused on understanding drug resistance mechanisms and developing new inhibitors with enhanced binding properties. Studies indicate that modifications to the Darunavir structure can influence its hydrogen bonding interactions with the protease backbone, which is a critical strategy for combating resistant HIV variants . This compound is supplied as a research tool for proteolysis-related studies and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C29H39N3O8S

Molecular Weight

589.7 g/mol

IUPAC Name

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-acetamidophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate

InChI

InChI=1S/C29H39N3O8S/c1-19(2)16-32(41(36,37)23-11-9-22(10-12-23)30-20(3)33)17-26(34)25(15-21-7-5-4-6-8-21)31-29(35)40-27-18-39-28-24(27)13-14-38-28/h4-12,19,24-28,34H,13-18H2,1-3H3,(H,30,33)(H,31,35)/t24-,25-,26+,27-,28+/m0/s1

InChI Key

TZLDMWOGBDDVMA-AJIIGFCHSA-N

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl Darunavir involves the acetylation of Darunavir. The process typically starts with Darunavir, which is reacted with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure complete conversion and purity .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl Darunavir undergoes several types of chemical reactions, including:

    Oxidation: This reaction can occur at the hydroxyl groups present in the molecule.

    Reduction: Reduction reactions can target the carbonyl groups in the compound.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of carbonyl groups can produce alcohols .

Scientific Research Applications

N-Acetyl Darunavir has a wide range of scientific research applications:

Mechanism of Action

N-Acetyl Darunavir exerts its effects by inhibiting the HIV-1 protease enzyme, which is essential for viral precursor protein processing and viral maturation. By binding to the active site of the protease, this compound prevents the cleavage of the Gag-Pol polyprotein, thereby inhibiting the formation of mature virus particles. This action reduces the viral load and helps in the management of HIV infection .

Comparison with Similar Compounds

Binding Affinity and Protease Inhibition

Darunavir’s inhibitory potency is compared to other PIs and antiviral agents:

Compound Binding Affinity (kcal/mol) Key Interactions with Mpro Reference
Darunavir −7.4 Hydrogen bonds with Glu166, Gly143
Lopinavir −7.3 Single hydrogen bond with Cys145
Nirmatrelvir −7.7 Three hydrogen bonds (Glu166, Gly143, Cys145)
Indole Derivatives −8.2 (e.g., Compound 9b) Additional H-bond with Asp30 via indole NH

Key Findings :

  • Indole-based inhibitors (e.g., 9b) surpass darunavir in potency due to an extra hydrogen bond with Asp30, which darunavir lacks .
  • Nirmatrelvir, a SARS-CoV-2 Mpro inhibitor, shows marginally stronger binding than darunavir, highlighting structural adaptability for broad-spectrum use .

Pharmacokinetics and Distribution

Darunavir’s pharmacokinetic profile is distinct from other PIs:

Parameter Darunavir Ritonavir Lopinavir
Plasma AUC0–24 Maintained with dose reduction Inhibits MRP-2/4, alters tenofovir secretion Requires boosting for efficacy
Seminal Plasma Penetration Total/unbound concentrations ≥100% of blood plasma Limited data Limited data
Solubility Enhancement β-cyclodextrin complex improves solubility 28-fold

Key Findings :

  • Darunavir accumulates effectively in seminal plasma, maintaining concentrations above the EC50 for wild-type viruses .
  • Ritonavir, often co-administered with darunavir, induces more significant host protein interactions (e.g., CES2, DHRS4) compared to darunavir or indinavir .

Resistance Profiles

Darunavir’s resistance barrier is higher than earlier PIs:

  • Darunavir : Retains activity against HIV proteases with >10 resistance mutations, including V32I, L33F, and I84V .
  • First-Generation PIs (e.g., Indinavir) : Susceptible to single mutations (e.g., V82A) due to weaker binding and fewer interactions .

Key Findings :

  • Darunavir toxicity is manageable with interventions like N-acetyl cysteine (NAC), though NAC’s efficacy here is unproven .

Clinical Efficacy in Regimens

  • Two-Drug Regimens : Darunavir/ritonavir + lamivudine showed 48-week viral suppression rates comparable to three-drug regimens (DUAL study) .

Structural and Functional Derivatives of Darunavir

  • Metabolites : Darunavir-N-Glucuronide and Darunavir-O-Glucuronide are primary metabolites with reduced activity compared to the parent drug .
  • Complexed Forms : β-cyclodextrin-darunavir complexes enhance solubility, addressing formulation challenges .

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